molecular formula C24H31N9O4 B12806991 1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- CAS No. 85407-13-2

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-

Cat. No.: B12806991
CAS No.: 85407-13-2
M. Wt: 509.6 g/mol
InChI Key: KLUKGELGROGVHJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of various functional groups through reactions such as acylation, amidation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological systems at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: A simpler analog with fewer functional groups.

    N-Methylpyrrole: Another related compound with a different substitution pattern.

    Dimethylaminopyrrole: A compound with similar dimethylamino functionality.

Uniqueness

1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

85407-13-2

Molecular Formula

C24H31N9O4

Molecular Weight

509.6 g/mol

IUPAC Name

N-[5-[[5-[[3-(dimethylamino)-3-iminopropyl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C24H31N9O4/c1-30(2)21(25)6-7-26-22(35)18-9-16(12-32(18)4)28-24(37)20-10-17(13-33(20)5)29-23(36)19-8-15(27-14-34)11-31(19)3/h8-14,25H,6-7H2,1-5H3,(H,26,35)(H,27,34)(H,28,37)(H,29,36)

InChI Key

KLUKGELGROGVHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N(C)C)C)C)NC=O

Origin of Product

United States

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